molecular formula C8H16N2O2 B13140231 3-(1-Piperidinyl)-L-Ala-OH

3-(1-Piperidinyl)-L-Ala-OH

Cat. No.: B13140231
M. Wt: 172.22 g/mol
InChI Key: GUVRVXOFGFQXCS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperidinyl)-L-Ala-OH typically involves the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis. During this process, phosphoryl β-elimination occurs, leading to the formation of 3-(1-Piperidinyl)alanine-containing peptides . The reaction conditions often involve the use of bases such as cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination and achieve high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase peptide synthesis and the use of protective groups like Fmoc suggest that scalable production could be achieved through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinyl)-L-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert the piperidine ring to piperidines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, iodine(III) oxidizing agents for oxidation, and various bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the core structure of this compound .

Scientific Research Applications

3-(1-Piperidinyl)-L-Ala-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Piperidinyl)-L-Ala-OH involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Piperidinyl)-L-Ala-OH include:

Uniqueness

This compound is unique due to its combination of a piperidine ring with the amino acid alanine. This structure allows it to participate in peptide synthesis and interact with biological targets in ways that other piperidine derivatives may not .

Properties

IUPAC Name

(2S)-2-amino-3-piperidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRVXOFGFQXCS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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